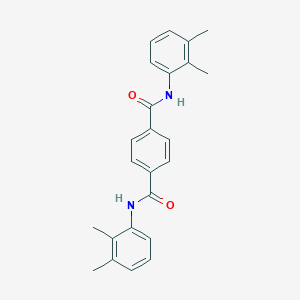
N~1~,N~4~-bis(2,3-dimethylphenyl)terephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide is an organic compound that belongs to the class of amides It is characterized by the presence of two 2,3-dimethyl-phenyl groups attached to the nitrogen atoms of a terephthalamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide typically involves the reaction of terephthaloyl chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under inert atmosphere conditions to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the amide.
Reduction: Reduced amide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of high-performance materials, such as polymers and resins, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research, but its structure suggests potential interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis-(2,3-dimethyl-phenyl)-isophthalamide
- N,N’-Bis-(2,3-dimethyl-phenyl)-adipamide
- N,N’-Bis-(2,3-dimethyl-phenyl)-sebacamide
Uniqueness
N,N’-Bis-(2,3-dimethyl-phenyl)-terephthalamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C24H24N2O2 |
|---|---|
Peso molecular |
372.5g/mol |
Nombre IUPAC |
1-N,4-N-bis(2,3-dimethylphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H24N2O2/c1-15-7-5-9-21(17(15)3)25-23(27)19-11-13-20(14-12-19)24(28)26-22-10-6-8-16(2)18(22)4/h5-14H,1-4H3,(H,25,27)(H,26,28) |
Clave InChI |
JCIDMVMLTGMUKN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















